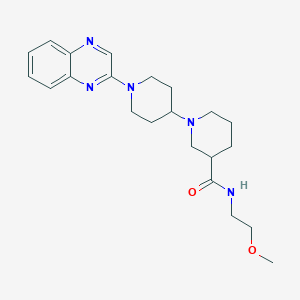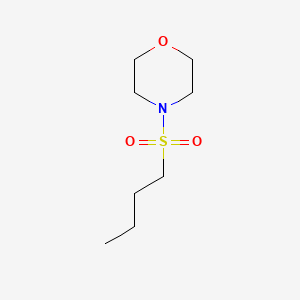
N-(2-methoxyethyl)-1'-quinoxalin-2-yl-1,4'-bipiperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyethyl)-1'-quinoxalin-2-yl-1,4'-bipiperidine-3-carboxamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as QNB, and its chemical structure consists of a quinoxaline ring, a bipiperidine ring, and a carboxamide group.
作用機序
QNB acts as a non-competitive antagonist of the NMDA receptor, which means that it binds to a site on the receptor that is distinct from the glutamate binding site. This binding prevents the activation of the receptor by glutamate, which in turn inhibits the influx of calcium ions into the neuron. This mechanism of action is thought to underlie QNB's ability to modulate synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
Studies have shown that QNB can modulate a range of biochemical and physiological processes, including synaptic plasticity, learning and memory, neuronal excitability, and neuroprotection. It has also been shown to have anti-inflammatory and anti-oxidant properties.
実験室実験の利点と制限
QNB has several advantages as a research tool, including its high potency and selectivity for the NMDA receptor, as well as its ability to penetrate the blood-brain barrier. However, its use in lab experiments is limited by its potential toxicity and the need for specialized equipment and techniques to handle and administer it safely.
将来の方向性
There are several potential future directions for research on QNB, including its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Other potential areas of research include the development of more selective and less toxic NMDA receptor antagonists, as well as the elucidation of the molecular mechanisms underlying QNB's effects on synaptic plasticity and learning and memory processes.
In conclusion, QNB is a chemical compound that has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. Its mechanism of action as a non-competitive antagonist of the NMDA receptor has been shown to modulate a range of biochemical and physiological processes, including synaptic plasticity, learning and memory, and neuroprotection. While its use in lab experiments is limited by its potential toxicity and the need for specialized equipment and techniques to handle and administer it safely, there are several potential future directions for research on QNB that could lead to the development of new and more effective treatments for neurological disorders.
合成法
The synthesis of QNB involves several steps, including the reaction of 2-chloroquinoxaline with piperidine, followed by the reaction of the resulting compound with 3-amino-N-(2-methoxyethyl)propanamide. The final product is obtained through the reaction of the intermediate with acetic anhydride.
科学的研究の応用
QNB has been studied extensively for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to act as a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes.
特性
IUPAC Name |
N-(2-methoxyethyl)-1-(1-quinoxalin-2-ylpiperidin-4-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O2/c1-29-14-10-23-22(28)17-5-4-11-27(16-17)18-8-12-26(13-9-18)21-15-24-19-6-2-3-7-20(19)25-21/h2-3,6-7,15,17-18H,4-5,8-14,16H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMWWYUROBDESN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCCN(C1)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5381410.png)
![6-[2-(4-morpholinyl)-2-oxoethyl]-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide](/img/structure/B5381414.png)
![(3R*,3aR*,7aR*)-1-[(2-butyl-1H-imidazol-4-yl)methyl]-3-(4-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5381421.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[(2-methylpyridin-4-yl)methyl]acetamide](/img/structure/B5381429.png)

![N-isopropyl-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5381432.png)

![1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-3-(2-nitrophenyl)-2-propen-1-one](/img/structure/B5381463.png)
![5-[(3-fluorophenoxy)methyl]-3-{[2-(4-fluorophenyl)azetidin-1-yl]carbonyl}-1H-pyrazole](/img/structure/B5381471.png)
![4-{[(5-chloropyridin-2-yl)amino]sulfonyl}-N-phenylthiophene-2-carboxamide](/img/structure/B5381476.png)

![methyl {4-[2-(5-amino-4-cyano-1-phenyl-1H-pyrazol-3-yl)-2-cyanovinyl]-2-bromo-6-ethoxyphenoxy}acetate](/img/structure/B5381495.png)
![2-(4-{[1-(2,4-dichlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)propanoic acid](/img/structure/B5381501.png)
![(3aR*,7aS*)-2-[(1-isopropyl-1H-imidazol-2-yl)methyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5381513.png)